Cas no 57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-)
57761-51-0 structure
Product Name:7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
CAS-nummer:57761-51-0
MF:C10H18O2
MW:170.248723506927
CID:372152
PubChem ID:93790
Update Time:2025-04-19
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
- [1S-(1alpha,3beta,6alpha)]-alpha,alpha,6-trimethyl-7-oxabicyclo[4.1.0]heptane-3-methanol
- 2-(6-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)-2-propanol
- 1,2-epoxy-8-hydroxy-p-menthane
- 1,3-Cyclohexadiene-1-carboxaldehyde, 4-isopropyl-
- 1,3-p-Menthadien-7-al
- AC1LB1F1
- alphaTerpinen-7-al
- CTK8G6651
- FEMA No. 4506
- p-mentha-1,3-dien-7-al
- p-Metha-1,3-dien-7-al
- UNII-UT41AAJ8BE
- (1S-(1alpha,3beta,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-933-6
- 71242-69-8
- 57761-52-1
- 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- (1R-(1alpha,3alpha,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-932-0
- NS00053508
- DTXSID00887873
- 57761-51-0
- EINECS 275-282-3
- 7-Oxabicyclo[4.1.0]heptane-3-methanol, .alpha.,.alpha.,6-trimethyl-
- SCHEMBL11548058
- alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
-
- Inchi: 1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3
- InChI-sleutel: HSMACHQZLSQBIN-UHFFFAOYSA-N
- LACHT: O1C2CC(C(C)(C)O)CCC12C
Berekende eigenschappen
- Exacte massa: 170.13068
- Monoisotopische massa: 170.13068
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 32.8
- XLogP3: 1.2
Experimentele eigenschappen
- Dichtheid: 1.075
- Kookpunt: 253.6°Cat760mmHg
- Vlampunt: 100.1°C
- Brekindex: 1.506
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Gerelateerde literatuur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-) Gerelateerde producten
- 29597-36-2(Cedrene epoxide)
- 13567-39-0(Alpha-Cedrene Epoxide)
- 185-70-6(1-Oxaspiro[2.5]octane)
- 8000-48-4(Eucalyptus Oil)
- 470-67-7(Isocineole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk